[(3-Bromophenyl)amino]thiourea
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Overview
Description
“[(3-Bromophenyl)amino]thiourea” is a chemical compound with the IUPAC name N-(3-bromophenyl)hydrazinecarbothioamide . It has a molecular weight of 246.13 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “[(3-Bromophenyl)amino]thiourea” is 1S/C7H8BrN3S/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) .
Chemical Reactions Analysis
Thiourea derivatives, including “[(3-Bromophenyl)amino]thiourea”, can participate in various chemical reactions. For instance, they can form complexes with water molecules through hydrogen bonding .
Physical And Chemical Properties Analysis
“[(3-Bromophenyl)amino]thiourea” is a solid compound stored at room temperature . It has a molecular weight of 246.13 .
Scientific Research Applications
Antibacterial Applications
[(3-Bromophenyl)amino]thiourea exhibits promising antibacterial properties. Research has shown that it effectively inhibits the growth of bacterial strains such as Staphylococcus epidermidis (MRSE) and methicillin-resistant Staphylococcus aureus (MRSA) . Its low minimum inhibitory concentration (MIC) value makes it a potential candidate for developing new antibacterial agents.
Other Potential Uses
Beyond the mentioned fields, [(3-Bromophenyl)amino]thiourea’s versatility extends to organic synthesis reactions, intermediates, and commercial products like photographic films, dyes, elastomers, plastics, and textiles . Its multifaceted nature continues to inspire research and innovation.
Future Directions
properties
IUPAC Name |
(3-bromoanilino)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3S/c8-5-2-1-3-6(4-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRBZVCWCFGIHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Bromophenyl)amino]thiourea |
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